5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Overview

Description

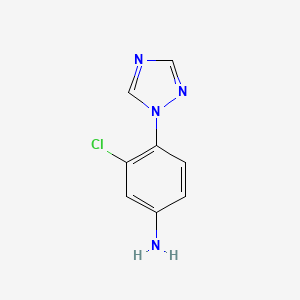

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, also known as 5-Bromo-2-imidazolylpyrimidine, is a heterocyclic organic compound that is part of the pyrimidine family. It is a white solid that is soluble in water and other organic solvents. It is most commonly used in scientific research and laboratory experiments as a reagent or catalyst, as it is capable of forming covalent bonds with a variety of molecules. This article will discuss the synthesis method of 5-Bromo-2-imidazolylpyrimidine, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and will list possible future directions for research.

Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is crucial in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a significant role in the release of proinflammatory cytokines. The introduction of a side chain at the 2 position of the pyrimidine ring enhances both inhibitory activity and selectivity for p38 over other kinases. This selectivity is achieved by replacing the adenosine 5'-triphosphate (ATP) in the kinase's ATP pocket, emphasizing the potential of this compound derivatives in medicinal chemistry and drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Development of Optical Sensors

Derivatives of this compound and related compounds find extensive applications in the development of optical sensors. Pyrimidine derivatives are particularly valuable as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This highlights the importance of this compound in the creation of sensitive and selective optical sensors for various applications (Jindal & Kaur, 2021).

Synthetic Biology Applications

In synthetic biology, this compound plays a role in the development of unnatural base pairs. Research into unnatural base pairs consisting of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are recognized as ring-expanded purines and pyrimidines, respectively, has demonstrated the potential for these compounds to satisfy criteria for shape complementarity and enhanced stacking ability. Such developments are crucial for expanding the genetic alphabet in synthetic biology, offering new possibilities for genetic engineering and biotechnology (Saito-Tarashima & Minakawa, 2018).

Catalysis and Organic Synthesis

The versatility of this compound in organic synthesis is also notable. It serves as a key intermediate in the synthesis of complex molecules, leveraging its reactivity to introduce various functional groups and form structurally diverse compounds. This adaptability underscores its value in the pharmaceutical industry, where it is used to develop novel therapeutic agents with enhanced efficacy and selectivity (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Future Directions

While specific future directions for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine were not found in the search results, it’s worth noting that imidazole-containing compounds have become an important synthon in the development of new drugs . They show a wide range of biological activities and are present in several commercially available drugs .

Mechanism of Action

Target of Action

Imidazole, a core structure in this compound, is known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(1H-imidazol-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The bromine atom in the compound enhances its binding affinity to these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and transcription factors. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . These changes can have significant implications for cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding is often facilitated by the bromine atom, which enhances the compound’s affinity for the target enzyme. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can lead to changes in cellular processes such as DNA replication, transcription, and translation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular functions. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity . These long-term effects are crucial for understanding the potential therapeutic applications and safety of the compound.

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound can modulate enzyme activities and cellular functions without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as oxidative stress and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . Additionally, this compound can affect the levels of metabolites, such as ATP and NADH, which are crucial for maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and accumulation in specific cellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often directed by specific targeting signals and post-translational modifications that guide the compound to its site of action. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular functions.

Properties

IUPAC Name |

5-bromo-2-imidazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDMEQDXMQROEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585985 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883230-68-0 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)